4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid
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Overview
Description
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is a fluorinated heterocyclic compound It is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with two fluorine atoms attached to the cyclopentane ring and a carboxylic acid group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Pyrrole Ring: The pyrrole ring is formed through condensation reactions involving amines and aldehydes or ketones.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride: Similar in structure but with a hydrochloride group instead of a carboxylic acid group.
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-methanol: Similar structure with a methanol group instead of a carboxylic acid group.
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-amine: Similar structure with an amine group instead of a carboxylic acid group.
Uniqueness
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The combination of fluorine atoms and the carboxylic acid group enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
CAS No. |
783325-80-4 |
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Molecular Formula |
C8H11F2NO2 |
Molecular Weight |
191.17 g/mol |
IUPAC Name |
6,6-difluoro-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)2-1-4-5(8)3-11-6(4)7(12)13/h4-6,11H,1-3H2,(H,12,13) |
InChI Key |
YOMAIYSFNALIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C(NC2)C(=O)O)(F)F |
Origin of Product |
United States |
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